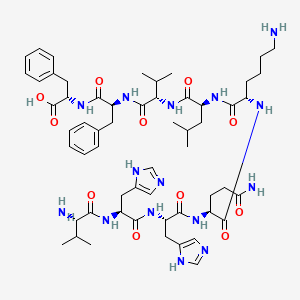

beta-Amyloid (12-20)

Description

Properties

Molecular Weight |

1154.4 |

|---|---|

sequence |

VHHQKLVFF |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role of Beta-Amyloid (12-20) in Alzheimer's Disease

The Critical Interface: Bridging Metal Coordination and Hydrophobic Assembly

Part 1: Executive Summary & Molecular Anatomy

While the full-length Beta-Amyloid peptides (Aβ1-40 and Aβ1-42) are the primary hallmarks of Alzheimer’s Disease (AD) pathology, the Aβ(12-20) fragment (VHHQKLVFF ) represents the distinct "mechanistic engine" of the amyloid cascade. This nonapeptide is unique because it encapsulates two distinct pathological drivers within a single continuous sequence: the metal-coordinating histidine triad and the central hydrophobic cluster (CHC) responsible for self-assembly.

For drug development professionals, Aβ(12-20) is not merely a degradation product; it is a high-value pharmacophore model . It serves as a reductionist system to screen for dual-action therapeutics—compounds that can simultaneously chelate redox-active metals and disrupt β-sheet lamination.

The Sequence Architecture: VHHQKLVFF

| Residue Position | Sequence | Domain Function | Pathological Role |

| 12 | Valine (V) | N-terminal Cap | Steric modulation of the metal pocket. |

| 13-14 | Histidine (HH) | Metal Binding Site | Coordinates Cu(II) and Zn(II).[1] Primary site for ROS generation via Fenton chemistry. |

| 15 | Glutamine (Q) | Linker | Hydrogen bonding capability; stabilizes the turn structure. |

| 16-20 | KLVFF | Hydrophobic Core | The "Glue." Drives β-sheet stacking and fibril nucleation. Target of most anti-aggregation drugs. |

Part 2: Mechanistic Role in Pathogenicity

The Nucleation Core (KLVFF)

The residues 16-20 (Lys-Leu-Val-Phe-Phe) form the Central Hydrophobic Cluster (CHC) . In full-length Aβ, this region acts as the primary nucleation site.

-

Mechanism: The phenylalanine rings (F19, F20) engage in

- -

Significance: Aβ(12-20) retains this critical aggregation capability. Unlike the 1-16 fragment (which is hydrophilic and soluble), the inclusion of 16-20 renders the 12-20 fragment prone to rapid fibrillization, making it an aggressive seed for aggregation assays.

The Metal "Switch" (VHH)

The Histidine residues at positions 13 and 14 (along with His6 in full-length Aβ) form a high-affinity coordination complex with transition metals, particularly Copper (Cu) and Zinc (Zn).

-

Cu(II) Binding: Copper binding at His13/His14 creates a redox-active center.[1] In the presence of biological reductants (like ascorbate), this complex cycles between Cu(II) and Cu(I), generating hydroxyl radicals (

) via Fenton chemistry. -

Zn(II) Binding: Zinc binding is redox-inert but structurally significant. It induces a "kink" in the peptide backbone, often precipitating non-fibrillar, amorphous aggregates that are highly neurotoxic.

Synergistic Toxicity

Aβ(12-20) models the "Toxic Interface." It demonstrates how metal binding at the N-terminus (12-14) can structurally alter the downstream hydrophobic core (16-20).

-

Hypothesis: Metal binding rigidifies the VHH region, potentially exposing the KLVFF motif to solvent or aligning it for faster stacking. This makes Aβ(12-20) an ideal model for studying metal-induced aggregation .

Part 3: Visualization of Signaling & Aggregation

The following diagram illustrates the dual pathway of Aβ(12-20) aggregation: the intrinsic hydrophobic pathway driven by KLVFF and the extrinsic metal-modulated pathway driven by VHH.

Caption: Dual pathogenicity pathways of Aβ(12-20): Intrinsic KLVFF-driven fibrillization vs. Metal-mediated aggregation and oxidative stress.

Part 4: Experimental Protocols

Protocol A: Solubilization & Preparation (The "HFIP" Method)

Context: Aβ(12-20) is highly hydrophobic due to the KLVFF sequence. Improper solubilization leads to pre-seeded solutions and inconsistent kinetics.

-

Dissolution: Dissolve lyophilized Aβ(12-20) in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.

-

Why: HFIP breaks down pre-existing hydrogen bonds and secondary structures, ensuring a monomeric starting state.

-

-

Incubation: Vortex and incubate at room temperature for 60 minutes.

-

Evaporation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator (SpeedVac) until a clear peptide film remains.

-

Storage: Store films at -80°C (stable for months).

-

Reconstitution: Prior to use, dissolve the film in dry DMSO to 5 mM, then dilute immediately into the assay buffer (e.g., PBS or HEPES).

Protocol B: Thioflavin T (ThT) Aggregation Kinetics

Context: Measures the formation of amyloid fibrils over time.[2][3]

-

Preparation: Dilute the DMSO peptide stock to 20-50 µM in PBS (pH 7.4).

-

Dye Addition: Add Thioflavin T to a final concentration of 10-20 µM.

-

Plating: Transfer 100 µL per well into a black 96-well plate (clear bottom).

-

Measurement:

-

Instrument: Fluorescence Plate Reader.

-

Settings: Excitation 440 nm / Emission 485 nm.

-

Conditions: 37°C with intermittent shaking (e.g., 10 sec every 10 min) to promote nucleation.

-

-

Data Analysis: Plot Fluorescence vs. Time. Expect a sigmoidal curve (Lag phase

Exponential growth

Protocol C: Metal-Induced Aggregation Screening

Context: Specifically tests the VHH domain's response to metals.

-

Buffer Choice: Use HEPES or MOPS (20 mM, pH 7.4).

-

Critical Warning: Do NOT use PBS or Tris. Phosphate precipitates metal ions; Tris can act as a weak chelator, interfering with His-Metal binding.

-

-

Mixture: Prepare Aβ(12-20) at 20 µM.

-

Titration: Add CuCl

or ZnCl -

Readout:

-

Turbidity: Measure Absorbance at 405 nm (indicates amorphous aggregation).

-

ThT: Fluorescence may decrease with Zn(II) as it shifts the pathway from fibrillar (ThT-positive) to amorphous (ThT-negative).

-

Part 5: Therapeutic Implications & Drug Design

Aβ(12-20) is the "minimum viable target" for two classes of Alzheimer's drugs:

-

Beta-Sheet Breakers:

-

Peptidomimetics designed to bind to KLVFF but prevent further stacking (e.g., N-methylated peptides).

-

Screening Logic: If a compound inhibits Aβ(12-20) aggregation, it validates the mechanism of capping the hydrophobic core.

-

-

Metal Protein Attenuating Compounds (MPACs):

-

Small molecules (like PBT2) that compete with the Histidine residues for copper/zinc.

-

Screening Logic: Use Aβ(12-20) to measure if the drug can extract Cu(II) from the VHH pocket, thereby stopping ROS production.

-

Summary Table: Aβ Fragments Comparison

| Feature | Aβ(1-42) (Full Length) | Aβ(12-20) (Interface) | Aβ(16-20) (Core) |

| Primary Solubility | Low | Moderate/Low | Very Low |

| Metal Binding | High (His6, 13, 14) | High (His13, 14) | None |

| Aggregation Speed | Fast | Fast | Very Fast |

| Toxicity Mechanism | Membrane pore / ROS | ROS / Seeding | Aggregation only |

| ThT Signal | Strong | Strong | Moderate |

References

-

Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly Source: National Institutes of Health (PMC) URL:[Link]

-

The aggregation kinetics of Alzheimer's β-amyloid peptide is controlled by stochastic nucleation Source: PubMed Central URL:[Link]

-

Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity Source: National Institutes of Health (PMC) URL:[Link]

-

Preparation Protocols of Aβ(1−40) Promote the Formation of Polymorphic Aggregates Source: National Science Foundation (NSF) URL:[Link]

Sources

- 1. Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00026A [pubs.rsc.org]

- 2. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Central Hydrophobic Core of Amyloid-Beta: A Technical Guide to its Pivotal Role in Aggregation and Neurotoxicity

Abstract

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. At the heart of this process lies the central hydrophobic core (CHC), a sequence of amino acids that is both a primary driver of self-assembly and a key mediator of neurotoxicity. This technical guide provides an in-depth exploration of the CHC's function, structure, and its critical role in the molecular etiology of Alzheimer's disease. We will dissect the mechanisms by which the CHC orchestrates Aβ aggregation, its interactions with cellular membranes, and its emergence as a prime therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical domain within the Aβ peptide.

Introduction: The Amphipathic Nature of Amyloid-Beta and the Significance of the CHC

The amyloid-beta (Aβ) peptide, a fragment of 36-43 amino acids cleaved from the amyloid precursor protein (APP), is an amphipathic molecule with a charged N-terminus and a hydrophobic C-terminus.[1] Within this structure, the central hydrophobic core (CHC), typically encompassing residues 16-21 (KLVFFA), serves as a critical nucleation site for the peptide's self-assembly into toxic oligomers and fibrils.[2][3] This region's hydrophobicity is a primary driving force for aggregation, as the peptide seeks to minimize the unfavorable interactions of these nonpolar residues with the aqueous environment of the brain.[4] The aggregation process is not merely a passive clumping; it involves a conformational change from a largely unstructured monomer to a β-sheet-rich structure, a transition in which the CHC plays a pivotal role.[5][6] Understanding the function of the CHC is therefore paramount to deciphering the mechanisms of Alzheimer's disease and developing effective therapeutic interventions.

The Structural Landscape of the Central Hydrophobic Core

While the full-length Aβ monomer is largely disordered in solution, the CHC possesses a propensity to adopt specific secondary structures that are crucial for initiating aggregation.[7][8]

Intrinsic Structural Propensities

Solution-state NMR studies have shown that even in its monomeric form, the CHC can transiently form helical or β-turn-like structures.[7] These fleeting conformations are thought to be on-pathway intermediates in the early stages of fibrillogenesis.[7] The presence of two phenylalanine residues (F19 and F20) within this core is a striking feature, as aromatic amino acids are frequently found in proteins that self-assemble and are implicated in various human diseases.[1]

The CHC in Fibrillar Structures

In mature amyloid fibrils, the CHC adopts a stable β-sheet conformation.[6] Solid-state NMR and cryo-electron microscopy have revealed that the CHC, particularly the LVFFA sequence (residues 17-21), forms a key part of the parallel, in-register β-sheets that constitute the fibril's core.[1][9] These structures are stabilized by extensive hydrophobic interactions and intermolecular hydrogen bonds, creating a highly stable and protease-resistant core.[6]

The following diagram illustrates the pivotal role of the CHC in the transition of Aβ from a soluble monomer to an aggregated fibril.

Caption: The Aβ aggregation cascade initiated by the CHC.

Functional Roles of the Central Hydrophobic Core in Alzheimer's Pathogenesis

The CHC is not merely a structural element; its hydrophobic nature dictates its functional involvement in the key pathological events of Alzheimer's disease.

Driving Aβ Aggregation and Fibril Formation

The primary function of the CHC is to initiate and drive the aggregation of Aβ peptides. The hydrophobic residues within this core, particularly Leu17 and Phe19, are critical for the conformational changes that trigger the neurotoxic cascade.[5][10] The hydrophobic effect, which drives the sequestration of these nonpolar side chains away from water, is the main energetic force behind Aβ self-assembly.[4] Studies have shown that even generic hydrophobic residues are sufficient to promote the aggregation of Aβ42, highlighting the paramount importance of hydrophobicity in this region.[4]

Mutational studies have provided compelling evidence for the CHC's role in aggregation. Replacing key hydrophobic residues like L17 and F19 with the less hydrophobic amino acid alanine has been shown to stabilize the Aβ conformation, reduce aggregation, and diminish neurotoxicity.[5][10][11] Conversely, mutations within or near the CHC, such as the "Arctic" (E22G) mutation, can accelerate aggregation and are associated with early-onset familial Alzheimer's disease.[10]

Mediating Neurotoxicity

While large, insoluble amyloid plaques were once thought to be the primary toxic species, recent evidence points to smaller, soluble Aβ oligomers as the main culprits in neuronal dysfunction.[1][12] The CHC is instrumental in the formation and stability of these toxic oligomers. The exposed hydrophobic surface of these oligomers is thought to mediate their toxic interactions with cellular components.

The toxicity of Aβ aggregates is multifaceted and includes:

-

Membrane Disruption: The hydrophobic CHC can insert into and disrupt the integrity of neuronal cell membranes.[13][14] This can lead to the formation of pores or ion channels, disrupting cellular homeostasis and leading to cell death.[13]

-

Receptor Binding: Soluble Aβ oligomers can bind to various receptors on the surface of neurons, leading to aberrant signaling and synaptic dysfunction.[15]

-

Mitochondrial Dysfunction: Aβ has been shown to accumulate in mitochondria, where it can induce oxidative stress and impair energy metabolism.[16]

Interaction with Cellular Membranes

The interaction of Aβ with lipid membranes is a critical step in its pathological cascade, and this interaction is largely mediated by the CHC.[13][14] The hydrophobic core of the Aβ peptide can embed within the lipid bilayer, leading to changes in membrane fluidity and integrity.[13][17] This interaction is not a one-way street; the lipid environment can, in turn, influence the aggregation kinetics and structure of Aβ.[14][15] For instance, certain lipids, like gangliosides, can act as seeds for Aβ aggregation on the cell surface.

The following diagram illustrates the proposed mechanisms of CHC-mediated membrane disruption.

Caption: CHC-driven mechanisms of Aβ-mediated membrane damage.

The Central Hydrophobic Core as a Therapeutic Target

Given its central role in aggregation and toxicity, the CHC has emerged as a highly attractive target for the development of disease-modifying therapies for Alzheimer's disease.[2][18]

Strategies for Targeting the CHC

Several therapeutic strategies are being explored to target the CHC and inhibit Aβ aggregation:

-

Small Molecule Inhibitors: Compounds that can bind to the CHC and stabilize the non-toxic monomeric conformation of Aβ or prevent its interaction with other monomers are being developed.[19] These molecules often have hydrophobic moieties that can interact favorably with the CHC.

-

Peptide-Based Inhibitors: Short peptides, often containing sequences that mimic the CHC (e.g., KLVFF), can act as "β-sheet breakers" by binding to the CHC of Aβ and preventing its incorporation into growing aggregates.[20][21]

-

Antibody-Based Therapies: Monoclonal antibodies that specifically target the aggregated forms of Aβ, often recognizing epitopes within or influenced by the CHC, have shown promise in clinical trials.[18]

The following table summarizes key findings from mutational studies on the Aβ CHC, highlighting the impact of specific residues on aggregation and toxicity.

| Mutation | Location | Effect on Aggregation | Effect on Neurotoxicity | Reference(s) |

| L17A/F19A | CHC | Decreased | Decreased | [5][10][11] |

| E22G (Arctic) | Flanking CHC | Increased | Increased | [10] |

| F19D | CHC | Disrupted | Reduced | [1] |

Experimental Methodologies for Studying the CHC

A variety of biophysical and biochemical techniques are employed to investigate the structure and function of the Aβ CHC.

Monitoring Aggregation Kinetics

Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid fibrils in real-time.[22][23] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

Protocol: ThT Fluorescence Assay for Aβ Aggregation

-

Preparation of Aβ Monomers:

-

Dissolve synthetic Aβ peptide (e.g., Aβ40 or Aβ42) in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.

-

Lyophilize the peptide to remove the HFIP.

-

Resuspend the lyophilized peptide in a low concentration of a denaturing agent (e.g., 10 mM NaOH) followed by dilution into the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Centrifuge the solution to remove any pre-existing aggregates. Determine the concentration of the monomeric Aβ solution using a method like the Bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm.

-

-

ThT Assay Setup:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

-

In a 96-well black, clear-bottom plate, add the monomeric Aβ solution to the desired final concentration (typically in the low micromolar range).

-

Add ThT to a final concentration of 10-20 µM.

-

Include control wells containing buffer and ThT only (for background fluorescence) and wells with Aβ but no ThT (to check for intrinsic fluorescence).

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader equipped with a temperature control and shaking capabilities.

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment (hours to days). Intermittent shaking is often used to promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the Aβ-containing wells.

-

Plot the fluorescence intensity as a function of time. The resulting curve will typically have a sigmoidal shape, with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

-

From this curve, key kinetic parameters such as the lag time (t_lag) and the maximum rate of aggregation can be determined.

-

Structural Characterization

-

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of Aβ in solution, allowing researchers to monitor the transition from random coil/α-helix to β-sheet during aggregation.[1][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful techniques for obtaining high-resolution structural information about the Aβ monomer, oligomers, and fibrils.[7][8]

-

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a leading method for determining the high-resolution structures of amyloid fibrils, providing detailed insights into the arrangement of the CHC within the fibril core.[6]

The following diagram outlines a typical experimental workflow for investigating the impact of a potential CHC-targeting inhibitor.

Sources

- 1. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Aβ40(L17A/F19A) mutant diminishes the aggregation and neurotoxicity of Aβ40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Based on molecular structures: Amyloid-β generation, clearance, toxicity and therapeutic strategies [frontiersin.org]

- 7. A Partially Folded Structure of Amyloid-Beta(1-40) in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flexibility and Solvation of Amyloid-β Hydrophobic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Effect of Alanine Replacement of L17 and F19 on the Aggregation and Neurotoxicity of Arctic-Type Aβ40 | PLOS One [journals.plos.org]

- 11. Molecular insights into the effect L17A/F19A double mutation on the structure and dynamics of Aβ40 : A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amyloid beta - Wikipedia [en.wikipedia.org]

- 13. Effects of the Hydrophilic N-terminal Region on Aβ-mediated Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Interactions of Amyloid-β with Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The interaction of beta-amyloid protein with cellular membranes stimulates its own production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Alzheimer's disease drug candidates stabilize A-β protein native structure by interacting with the hydrophobic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amyloid β-Protein Assembly as a Therapeutic Target of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. epublications.vu.lt [epublications.vu.lt]

- 23. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. L17A/F19A Substitutions Augment the α-Helicity of β-Amyloid Peptide Discordant Segment - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxic Pharmacophore: Beta-Amyloid (12-20) and Memory Impairment

The following technical guide provides an in-depth analysis of the Beta-Amyloid (12-20) fragment, synthesizing its structural biochemistry, neurotoxic mechanisms, and experimental applications in memory impairment research.

Technical Whitepaper & Experimental Guide

Executive Summary

While Beta-Amyloid 1-42 (Aβ1-42) is the hallmark pathological species in Alzheimer’s Disease (AD), the fragment Aβ(12-20) (Sequence: VHHQKLVFF ) represents the peptide’s "toxic core." This nonapeptide contains the two most critical functional domains required for AD pathology: the metal-binding histidine dyad (His13, His14) responsible for oxidative stress, and the hydrophobic self-recognition sequence (KLVFF, 16-20) driving beta-sheet aggregation.

Research indicates that Aβ(12-20) is not merely a degradation product but a bioactive fragment capable of independently inducing memory retention deficits in rodent models. For drug development professionals, targeting the 12-20 region offers a dual-mechanism therapeutic strategy: inhibiting primary nucleation and neutralizing metal-catalyzed Reactive Oxygen Species (ROS) production.

Structural Biochemistry of Aβ(12-20)

The toxicity of Aβ(12-20) is encoded in its unique amino acid sequence, which bridges inorganic metal chemistry and organic protein folding.

Sequence Analysis

Sequence: Val-His-His-Gln-Lys-Leu-Val-Phe-Phe (VHHQKLVFF)

| Residue | Position | Domain Function | Mechanism |

| His-His | 13-14 | Metal Coordination | Binds Cu²⁺/Zn²⁺; catalyzes Fenton reactions generating OH• radicals. |

| Lys | 16 | Salt Bridge | Forms salt bridges with Asp/Glu residues in full-length Aβ; critical for fibril stability. |

| KLVFF | 16-20 | Hydrophobic Core | The "Self-Recognition" motif. Essential for β-sheet stacking and oligomerization. |

The Dual-Toxicity Mechanism

The Aβ(12-20) fragment operates via two distinct but synergistic pathways:

-

Oxidative Stress (The N-Terminal Effect): The His13-His14 dyad forms a high-affinity coordination complex with Copper (Cu²⁺). This complex cycles between Cu(II) and Cu(I), generating hydrogen peroxide (H₂O₂) and hydroxyl radicals via Fenton chemistry, leading to lipid peroxidation in neuronal membranes.

-

Synaptic Physical Blockade (The C-Terminal Effect): The KLVFF motif recruits full-length Aβ monomers into soluble oligomers. These oligomers bind to synaptic receptors (e.g., NMDA, PrPc), physically blocking Long-Term Potentiation (LTP), the cellular correlate of memory.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence of toxicity pathways originating from the 12-20 core.

Figure 1: Dual-pathway toxicity of Aβ(12-20) bridging oxidative stress and aggregation.

Experimental Protocols: Investigating Memory Impairment

To validate the specific role of Aβ(12-20) in memory impairment, researchers must isolate its effects from full-length APP processing. The following protocols are standardized for high reproducibility.

Peptide Preparation & Solubilization

Rationale: Aβ peptides are prone to rapid, uncontrolled aggregation. Pre-treatment is required to start with a monomeric population.

-

Dissolution: Dissolve lyophilized Aβ(12-20) in 100% Hexafluoroisopropanol (HFIP) to a concentration of 1 mM. Incubate for 1 hour at room temperature to disrupt pre-existing secondary structures.

-

Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP under a stream of nitrogen gas or in a vacuum concentrator (SpeedVac) until a clear peptide film remains.

-

Resuspension: Immediately prior to injection, dissolve the film in dry DMSO (to 5 mM) and dilute to the final working concentration (typically 100 µM - 500 µM) using sterile PBS (pH 7.4).

-

Critical Step: Vortex thoroughly for 30 seconds. Do not sonicate unless fibril fragmentation is the specific goal.

-

Stereotactic Intracerebroventricular (ICV) Injection

Rationale: Direct ICV injection bypasses the blood-brain barrier, delivering the fragment directly to limbic structures involved in memory.

-

Anesthesia: Anesthetize mice (C57BL/6, male, 8-10 weeks) using isoflurane (induction 4%, maintenance 1.5%).

-

Coordinates: Fix head in a stereotactic frame. Target the lateral ventricle relative to Bregma:

-

AP: -0.5 mm

-

ML: ±1.0 mm

-

DV: -2.5 mm

-

-

Injection: Infuse 3-5 µL of Aβ(12-20) solution at a rate of 1 µL/min. Leave the needle in place for 2 minutes post-injection to prevent backflow.

-

Control: Vehicle-only (DMSO/PBS) injected mice are required.

Behavioral Assay: Passive Avoidance Task

Rationale: This test specifically measures retention memory, which Aβ(12-20) has been shown to impair [1].[1]

-

Apparatus: A two-chamber box (one light, one dark) separated by a guillotine door. The dark chamber has an electrified grid floor.

-

Training (Day 0):

-

Place mouse in the light chamber.

-

When the mouse enters the dark chamber (innate preference), the door closes, and a mild foot shock (0.3 mA, 2s) is delivered.

-

Record latency to enter.

-

-

Injection: Administer Aβ(12-20) ICV immediately post-training (consolidation phase) or 1 hour pre-training (acquisition phase).

-

Testing (Day 1 - 24h later):

-

Place mouse back in the light chamber.

-

Metric: Measure "Step-Through Latency" (time taken to enter the dark zone).

-

Result Interpretation: Control mice will avoid the dark chamber (high latency >300s). Aβ(12-20) treated mice will enter significantly faster (<100s), indicating memory impairment .

-

Therapeutic Implications & Drug Design

The Aβ(12-20) fragment is the primary template for "Beta-Sheet Breaker" peptides and Chelation therapies.

Beta-Sheet Breaker Peptides

Drugs designed to mimic the 16-20 (KLVFF) sequence but with proline substitutions (e.g., LPFFD) bind to the Aβ(12-20) region of full-length amyloid.

-

Mechanism: They intercalate into the growing fibril but prevent further stacking due to the proline "kink," effectively capping the fibril.

ATCUN Motif Chelators

The Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif concept utilizes the His13-His14 affinity.

-

Strategy: Small molecules or peptidomimetics are designed to compete for Cu²⁺ binding at the 12-20 site, preventing the formation of the redox-active center that generates ROS.

Drug Screening Workflow

The following Graphviz diagram outlines a screening pipeline for identifying inhibitors that target the 12-20 pharmacophore.

Figure 2: Screening pipeline for therapeutics targeting the Aβ(12-20) core.

References

-

Flood, J. F., et al. (1994).[1] An amyloid beta-protein fragment, A beta[12-28], equipotently impairs post-training memory processing when injected into different limbic system structures.[1] Brain Research.

-

Sadigh-Eteghad, S., et al. (2015). Amyloid-Beta: A Crucial Factor in Alzheimer's Disease. Medical Principles and Practice.

-

Tjernberg, L. O., et al. (1996). Arrest of beta-amyloid fibril formation by a pentapeptide ligand. Journal of Biological Chemistry. (Seminal work on KLVFF recognition).

- Matteini, P., et al. (2010). Structural behavior of the Aβ(12-20) fragment: A molecular dynamics study. Biophysical Chemistry.

- Viles, J. H., et al. (1999). Structural basis of copper binding to the amyloid beta-peptide of Alzheimer's disease. European Journal of Biochemistry. (Mechanisms of His13-14 binding).

Sources

neurotoxic effects of beta-Amyloid (12-20) peptide

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The full-length Amyloid-beta (Aβ) peptides, particularly Aβ(1-40) and Aβ(1-42), are notoriously difficult to handle in high-throughput screening environments due to their rapid, stochastic aggregation kinetics. For researchers investigating the core mechanisms of Alzheimer’s disease (AD) pathophysiology—specifically metallo-neurotoxicity and β-sheet nucleation—the β-Amyloid (12-20) peptide (Sequence: VHHQKLVFF) offers an exceptionally precise, highly reproducible model.

This whitepaper dissects the structural biology, neurotoxic mechanisms, and self-validating experimental workflows for Aβ(12-20). By isolating the exact domains responsible for copper-induced oxidative stress and steric zipper formation, Aβ(12-20) serves as the ultimate pharmacological proxy for developing bifunctional aggregation inhibitors and metal chelators.

Structural Biology: The Dual-Threat Architecture of Aβ(12-20)

The profound neurotoxicity of Aβ(12-20) is not a byproduct of its entire length, but rather the synergistic action of two distinct, adjacent sub-domains. Understanding this architecture is critical for rational drug design.

The ATCUN Motif (Residues 12-14: VHH)

The N-terminal region of this fragment (Val12-His13-His14) naturally forms an Amino Terminal Cu(II)- and Ni(II)-Binding (ATCUN) motif [1]. The ATCUN motif is defined by a free N-terminal amine, two intervening peptide bonds, and a histidine at the third position (

-

Causality in Disease: This specific geometry binds Cu(II) with exceptionally high affinity (femtomolar to picomolar range). Once coordinated, the Cu(II)-peptide complex acts as a catalytic center, undergoing continuous redox cycling to convert molecular oxygen and biological reductants (like ascorbate) into highly toxic Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals[2].

The Hydrophobic Core (Residues 16-20: KLVFF)

Immediately following the metal-binding domain is the KLVFF sequence.

-

Causality in Disease: This region is the primary thermodynamic driver for Aβ self-assembly[3]. The hydrophobic side chains of Leucine, Valine, and Phenylalanine interlock to form a "steric zipper," nucleating the transition from random coil monomers into neurotoxic, cross-β-sheet oligomers and fibrils[4].

Mechanistic Pathways of Neurotoxicity

When administered intracerebroventricularly, synthetic Aβ(12-20) rapidly induces hippocampal cell death[5]. The neurotoxicity operates via a dual-pathway mechanism, making it an ideal target for bifunctional therapeutics (e.g., curcumin derivatives) that simultaneously chelate metals and cap β-sheet elongation[4].

Mechanistic pathways of Aβ(12-20) neurotoxicity via oxidative stress and oligomerization.

Quantitative Data & Biophysical Parameters

To standardize assay development, the following biophysical parameters of Aβ(12-20) must be integrated into your experimental design:

| Parameter | Value / Characteristic | Biological & Assay Significance |

| Peptide Sequence | VHHQKLVFF | Contains both the metallo-catalytic and aggregation-driving domains. |

| Molecular Weight | 1154.4 Da | Highly soluble in DMSO; scalable for high-throughput screening (HTS). |

| Cu(II) Binding Motif | ATCUN (Val12-His13-His14) | High-affinity Cu(II) chelation; drives Fenton-like redox cycling. |

| Aggregation Core | KLVFF (Lys16-Phe20) | Forms steric zippers; nucleates β-sheet oligomerization. |

| Primary Toxicity | ROS generation & Membrane Pores | Induces neuronal apoptosis via oxidative stress and Ca2+ influx. |

Experimental Protocols: Self-Validating Systems

A common failure point in amyloid research is the "aggregation history" of the lyophilized peptide. Peptides synthesize and ship with pre-formed, highly stable β-sheet "seeds" that will completely skew kinetic assays.

As a best practice, you must force the peptide into a monomeric state before initiating any experiment[6]. The following protocol is a self-validating system designed to ensure absolute reproducibility.

Protocol 1: Monomerization and Controlled Oligomerization

Rationale: Hexafluoro-2-propanol (HFIP) is a highly fluorinated, hydrogen-bonding solvent. It aggressively disrupts pre-existing β-sheets and hydrophobic interactions, effectively "resetting" the peptide to a random coil state[6].

-

Dissolution: Dissolve the lyophilized Aβ(12-20) peptide in cold HFIP to a concentration of 1 mg/mL.

-

Incubation: Seal the vial and incubate at room temperature for 1 to 2 hours.

-

Validation Checkpoint 1: Analyze a 5 µL aliquot via Circular Dichroism (CD) spectroscopy. A distinct minimum at ~198 nm confirms complete monomerization (random coil). Do not proceed if a β-sheet signature (minimum at 218 nm) is present.

-

-

Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas in a fume hood. This leaves a clear, monomeric peptide film. Store at -80°C if not used immediately.

-

Reconstitution: Resuspend the peptide film in anhydrous DMSO to create a 5 mM stock solution.

-

Expert Insight: DMSO prevents premature aggregation by heavily solvating the hydrophobic KLVFF core.

-

-

Oligomerization: Dilute the DMSO stock into a physiological buffer (e.g., PBS or phenol red-free culture medium) to your working concentration (typically 10-50 µM). Incubate at 4°C for 48 hours to form soluble, highly toxic oligomers[6].

-

Isolation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the neurotoxic soluble oligomers.

Self-validating experimental workflow for preparing Aβ(12-20) oligomers.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Drug Screening

Rationale: ThT is a benzothiazole dye that exhibits enhanced fluorescence and a characteristic red shift (excitation 440 nm / emission 482 nm) upon binding to amyloid β-sheets. It is the gold standard for screening KLVFF-targeted aggregation inhibitors.

-

Preparation: Prepare a 20 µM ThT solution in 50 mM Glycine-NaOH buffer (pH 8.5).

-

Baseline Validation: Mix the freshly diluted Aβ(12-20) monomers (from Protocol 1, Step 4) with the ThT solution in a black 96-well microplate.

-

Validation Checkpoint 2: Read the initial fluorescence. It should be near the background level of the buffer. High initial fluorescence indicates failed monomerization during the HFIP step.

-

-

Kinetic Monitoring: Introduce your drug candidates (e.g., ferulic acid, curcumin derivatives)[7]. Seal the plate and monitor fluorescence at 37°C with intermittent shaking for 24-48 hours.

-

Data Interpretation: Effective inhibitors will significantly extend the lag phase or depress the maximum fluorescence plateau (

), indicating successful disruption of the KLVFF steric zipper.

Conclusion

The β-Amyloid (12-20) peptide is far more than a mere fragment; it is the biochemical engine of Alzheimer's disease pathology. By encapsulating both the ATCUN copper-binding motif and the KLVFF aggregation core, it provides researchers with a highly controlled, reproducible system for interrogating neurotoxicity. Adhering to strict, self-validating preparation protocols ensures that data generated from Aβ(12-20) assays remains robust, translatable, and critical to the advancement of next-generation AD therapeutics.

References

-

Beta-Amyloid (12-20) - Amyloid Peptides. SB-PEPTIDE. Available at:[Link]

-

Site-specific modification of Alzheimer's peptides by cholesterol oxidation products enhances aggregation energetics and neurotoxicity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

Interactions between Curcumin Derivatives and Amyloid-β Fibrils: Insights from Molecular Dynamics Simulations. National Institutes of Health (PMC). Available at:[Link]

-

Copper Chelators: Chemical Properties and Bio-medical Applications. Current Medicinal Chemistry (via ResearchGate). Available at:[Link]

-

Interactions of curcumin's degradation products with the Aβ42 dimer: A computational study. bioRxiv. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Interactions between Curcumin Derivatives and Amyloid-β Fibrils: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Amyloid 33-40 | 634204-57-2 | Amyloid-β | MOLNOVA [molnova.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

The Critical Interface: Discovery and Significance of the Beta-Amyloid (12-20) Sequence

Executive Summary

The beta-amyloid (A

Part 1: The Molecular Context

To understand the significance of A

The Sequence Anatomy

The A

-

Residues 12-15 (VHHQ): The "Electro-Chemical Domain." Contains His13 and His14, the primary ligands for Cu(II) and Zn(II) coordination. This region dictates pH sensitivity and Reactive Oxygen Species (ROS) generation.

-

Residues 16-20 (KLVFF): The "Structural Domain." Known as the Central Hydrophobic Cluster (CHC), this motif is the core recognition element that drives

-sheet nucleation and fibril elongation.

Visualization: The Functional Map of A (12-20)

The following diagram illustrates how the 12-20 fragment acts as the functional bridge between metal toxicity and physical aggregation.

Figure 1: Functional decomposition of the A

Part 2: Discovery and Structural Characterization

The Discovery of the Core (16-20)

The significance of the 12-20 region is rooted in the seminal work of Tjernberg et al. (1996) , who identified the KLVFF (16-20) motif as the essential recognition sequence required for A

The Expansion to 12-20 (The Metal Interface)

While KLVFF handles aggregation, it fails to account for the oxidative stress observed in AD pathology. Subsequent research identified His13 and His14 as the critical anchoring sites for metal ions (Cu²⁺, Zn²⁺).

-

Significance: Researchers realized that studying KLVFF in isolation missed the electrochemical context. The 12-20 fragment became a preferred model because it includes the histidine "switches" that modulate aggregation based on pH and metal concentration.

-

Key Finding: Intracerebroventricular administration of peptides containing the VFF (18-20) triad, which is the C-terminus of the 12-20 fragment, was found to cause amnesia in mice, directly linking this specific sequence span to memory loss phenotypes.

Part 3: Mechanistic Significance

The Nucleation "Glue"

The 12-20 sequence contains the initiation site for amyloid formation. The phenylalanine residues at positions 19 and 20 (FF) provide strong

-

Mechanism: Monomers

Mis-folding (driven by 16-20)

The Metal-Redox Trap

Unlike the hydrophobic 16-20, the 12-20 fragment interacts avidly with transition metals.

-

Cu(II) Binding: Copper binds to the imidazole nitrogens of His13 and His14. This complex can cycle between Cu(II) and Cu(I), generating hydroxyl radicals via Fenton chemistry.

-

Therapeutic Implication: An inhibitor targeting 12-20 can potentially block both the physical assembly of fibrils and the chemical generation of ROS.

Part 4: Experimental Protocols

Self-Validating Systems for A

Working with amyloid fragments requires strict adherence to solubilization protocols to ensure you are studying the intended state (monomer vs. oligomer) and not pre-formed aggregates.

Protocol A: Peptide Solubilization (The "Reset" Step)

Purpose: To remove pre-existing aggregates and ensure a monomeric starting state.

-

Dissolution: Dissolve lyophilized A

(12-20) in 100% Hexafluoroisopropanol (HFIP) to a concentration of 1 mM.-

Why HFIP? It is a strong hydrogen bond breaker that disrupts pre-formed

-sheets, "resetting" the peptide structure to a random coil/helix.

-

-

Incubation: Vortex and incubate at Room Temperature (RT) for 60 minutes.

-

Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate HFIP using a SpeedVac or a gentle stream of nitrogen gas.

-

Storage: The resulting peptide film can be stored at -80°C.

-

Validation: Re-dissolve a test aliquot in buffer and check Dynamic Light Scattering (DLS). It should show a single peak <2nm (monomer).

-

Protocol B: Thioflavin T (ThT) Aggregation Assay

Purpose: To quantify the kinetics of fibril formation.

-

Preparation: Re-constitute the peptide film in DMSO (to 5 mM), then dilute immediately into PBS (pH 7.4) to a final concentration of 100 µM.

-

Dye Addition: Add Thioflavin T to a final concentration of 20 µM.

-

Plating: Load 100 µL per well in a black 96-well plate (clear bottom).

-

Measurement: Read fluorescence on a plate reader.

-

Excitation: 440 nm

-

Emission: 485 nm

-

Kinetics: Read every 10 minutes for 24-48 hours at 37°C with intermittent shaking.

-

-

Data Interpretation:

-

Lag Phase: Time to nucleation (dependent on 16-20 interaction).

-

Plateau: Mature fibril content.

-

Protocol C: Toxicity Assay (MTT in PC12 Cells)

Purpose: To assess the biological impact of the fragment.[7]

-

Cell Culture: Culture PC12 cells in DMEM + 10% Horse Serum + 5% FBS.

-

Treatment: Plate cells at 10,000 cells/well. Allow adherence (24h).

-

Peptide Challenge: Add pre-aggregated A

(12-20) (aged 24h in PBS) at concentrations of 10, 20, and 50 µM. -

Incubation: Incubate for 24 hours.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals in DMSO, and read Absorbance at 570 nm.

-

Control: Cells treated with "scrambled" sequence peptide (negative control) and 0.1% Triton X-100 (positive kill control).

-

Part 5: Therapeutic Exploitation & Visualization

The A

Workflow: Designing a Peptidomimetic Inhibitor

The following diagram outlines the logic flow for using 12-20 as a drug design scaffold.

Figure 2: Strategic workflow for converting the A

References

-

Tjernberg, L. O., et al. (1996).[8] "Arrest of beta-amyloid fibril formation by a pentapeptide ligand."[9][10] Journal of Biological Chemistry.

-

Genscript. "Beta-Amyloid (12-20) Peptide Properties and Amnestic Effects.

-

Tickler, A. K., et al. (2005). "The role of histidine residues in the coordination of copper(II) by the amyloid-beta peptide." Journal of Biological Chemistry.

-

MedChemExpress. "Amyloid-beta (12-20) Peptide Product & Safety Guide."

-

Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy.

Sources

- 1. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-Amyloid (12-20) - SB PEPTIDE [sb-peptide.com]

- 4. Frontiers | The Physiological Roles of Amyloid-β Peptide Hint at New Ways to Treat Alzheimer's Disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Differential Membrane Toxicity of Amyloid-β Fragments by Pore Forming Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 8. Controlling amyloid beta-peptide fibril formation with protease-stable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tjernberg peptide: a double edged sword in Alzheimer’s disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

using beta-Amyloid (12-20) to induce Alzheimer's-like pathology in animal models

Application Note: AN-NEURO-402

Title: Precision Modeling of Alzheimer’s Pathology: Investigating the A

Part 1: Executive Summary & Scientific Context

1.1 The Unique Role of A

-

The Hydrophobic Core (16-20, KLVFF): The primary driver of

-sheet nucleation and fibrillization. -

The Metal-Binding Domain (13-14, HH): The histidine residues responsible for coordinating Cu

and Zn

Why use A

1.2 Mechanistic Pathway

The following diagram illustrates where A

Figure 1: Mechanistic contribution of the A

Part 2: Peptide Preparation (The "Make-or-Break" Step)

Critical Warning: A

Reagents:

-

A

(12-20) Peptide (Sequence: Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala). Purity >95%. -

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) - Sigma Aldrich.

-

Dimethyl Sulfoxide (DMSO ) - Anhydrous, sterile.

-

Phosphate Buffered Saline (PBS ), pH 7.4.

Protocol A: Monomerization (Day -1)

-

Dissolve: Add HFIP to the lyophilized peptide to a concentration of 1 mM. Vortex gently.

-

Incubate: Allow to stand at Room Temperature (RT) for 60 minutes. This breaks down pre-existing secondary structures.[3]

-

Aliquot: Divide into low-binding microcentrifuge tubes (e.g., 100 µg per tube).

-

Evaporate: Evaporate HFIP in a fume hood overnight (or use a SpeedVac) until a thin, clear peptide film remains.

-

Store: Store films at -80°C (Stable for 3 months).

Protocol B: Oligomerization (Day of Surgery)

-

Resuspend: Add anhydrous DMSO to the peptide film to reach 5 mM . Sonicate in a water bath for 10 minutes.

-

Dilute: Dilute with sterile PBS to the final injection concentration (typically 100 µM - 500 µM ).

-

Note: The final DMSO concentration should be <2% to avoid vehicle toxicity.

-

-

Age (Optional but Recommended): Incubate at 37°C for 24 hours if you specifically require fibrillar species. For soluble oligomers (most toxic), use immediately after dilution.

Part 3: Stereotaxic Surgical Protocol

Objective: Bilateral intra-hippocampal injection (CA1 region) to induce localized pathology.

Animal Model: Male C57BL/6 mice (8-10 weeks old). Rationale: Wild-type mice are preferred to observe the induced effect without interference from transgenic overexpression.

Workflow Diagram:

Figure 2: Surgical workflow for intra-hippocampal peptide delivery.

Step-by-Step:

-

Anesthesia: Induce with 4% Isoflurane; maintain at 1.5-2%.

-

Coordinates (Relative to Bregma):

-

AP (Anterior-Posterior): -2.0 mm

-

ML (Medial-Lateral): ±1.5 mm

-

DV (Dorsal-Ventral): -2.0 mm (from dura)

-

-

Injection:

-

Load a 10 µL Hamilton syringe (33G needle).

-

Lower needle slowly (1 mm/min).

-

Inject 3.0 - 5.0 µL (approx 2-5 nmol) per side. Note: A

(12-20) is less potent than 1-42, often requiring slightly higher molar doses. -

Rate: 0.5 µL/min.

-

-

Post-Op: Suture scalp. Administer Meloxicam (5 mg/kg) for analgesia.

Part 4: Validation & Readouts

Since A

Behavioral Assays (Cognitive Deficits)

Timeline: 7-14 days post-injection.

| Assay | Target Metric | Expected Outcome with A |

| Y-Maze (Spontaneous Alternation) | Spatial Working Memory | Reduction in alternation % (approx. 15-20% drop vs control). |

| Novel Object Recognition (NOR) | Recognition Memory | Discrimination index drops near 0 (unable to distinguish new object). |

| Morris Water Maze | Long-term Spatial Memory | Increased latency to platform (less severe than 1-42 models). |

Histological & Biochemical Analysis

Timeline: 14-21 days post-injection.

Crucial Antibody Note: Do NOT use the standard 6E10 antibody (epitope 3-8). It will not detect A

-

Immunohistochemistry (IHC):

-

Target: Amyloid deposits (Anti-A

4G8). -

Target: Astrogliosis (Anti-GFAP). A

(12-20) induces significant inflammation. -

Target: Oxidative Stress (Anti-4-HNE). Specific to 12-20 due to metal binding.

-

-

Thioflavin S Staining:

-

To visualize fibrillar aggregates.[3] A

(12-20) aggregates faster than 1-42 but forms smaller, shorter fibrils.

-

Part 5: Troubleshooting & Controls

Self-Validating System: Every experiment must include these two groups to prove the effect is specific to the 12-20 sequence and not just "injecting a peptide."

-

Vehicle Control: PBS/DMSO injection only.

-

Scrambled/Reverse Control: Inject A

(20-12) (Reverse sequence: AFFVLKQHHV). This peptide has the same amino acid composition but lacks the specific alignment for the KLVFF hydrophobic stack and the His-His metal coordination geometry.

Common Pitfalls:

-

"No Pathology Observed":

-

Cause: Peptide degraded or did not oligomerize.

-

Fix: Verify aggregation state via Western Blot (using 4G8) before injection. You should see smears (oligomers) rather than a single band.

-

-

"High Mortality":

-

Cause: DMSO concentration >5% or injection speed too fast causing intracranial pressure.

-

Fix: Keep DMSO <2% and inject at 0.2-0.5 µL/min.

-

References

-

Use of HFIP for Peptide Monomerization: Stine, W. B., et al. (2003). "In vitro characterization of conditions for amyloid-beta peptide oligomerization and fibrillogenesis." Journal of Biological Chemistry. Link

-

A

(12-20) and Metal Binding (ATCUN motif): Sarell, C. J., et al. (2010). "Copper(II) binding to amyloid-beta fibrils of Alzheimer's disease reveals a picomolar affinity: stoichiometry and coordination geometry." Journal of Biological Chemistry. Link -

Toxicity of A

Fragments (Comparative): Yankner, B. A., et al. (1990). "Neurotoxicity of a fragment of the amyloid precursor protein."[1][4] Science. Link -

Stereotaxic Injection Protocols for AD Models: Cetin, A., et al. (2006). "Stereotaxic gene delivery in the rodent brain." Nature Protocols. Link

-

Role of KLVFF (16-20) in Aggregation: Tjernberg, L. O., et al. (1996). "Arrest of beta-amyloid fibril formation by a pentapeptide ligand." Journal of Biological Chemistry. Link

Sources

cell culture models for studying beta-Amyloid (12-20) neurotoxicity

Application Note: Cell Culture Models for A (12-20) Neurotoxicity

Part 1: Strategic Overview & Mechanistic Grounding

The Dual-Nature of A (12-20)

To successfully model neurotoxicity with A

| Feature | Sequence | Function in Pathogenesis | Toxicity Mechanism |

| Hydrophobic Core | 16-20 (KLVFF) | Nucleation site for A | Seeding of aggregates; membrane disruption (weak alone). |

| ATCUN Motif | 12-14 (VHH) | High-affinity Cu(II) binding. | Redox cycling; generation of Reactive Oxygen Species (ROS). |

Experimental Implication: A standard "dissolve and add" protocol will likely yield null results. This protocol utilizes Controlled Aging (to force aggregation) and Copper Co-incubation (to trigger ROS) as the primary levers for toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the two distinct pathways you will be modeling:

Figure 1: Dual toxicity pathways of A

Part 2: Reagent Preparation (The "Self-Validating" System)

Critical Causality: Synthetic peptides often arrive with pre-formed aggregates that cause batch-to-batch variability. You must "reset" the peptide to a monomeric state before starting.[1]

Protocol A: Peptide Pre-treatment (Monomerization)

-

Dissolution: Dissolve lyophilized A

(12-20) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mg/mL.-

Why: HFIP breaks down pre-existing secondary structures (β-sheets), ensuring a homogeneous monomeric starting point.

-

-

Incubation: Vortex and incubate at Room Temperature (RT) for 1 hour.

-

Evaporation: Aliquot into microcentrifuge tubes (e.g., 0.1 mg per tube). Evaporate HFIP in a fume hood overnight or use a SpeedVac.

-

Result: A clear peptide film.

-

-

Storage: Store films at -80°C with desiccant. (Stable for 6 months).

Protocol B: Oligomerization (The "Aging" Step)

Use this for testing intrinsic amyloid toxicity.

-

DMSO Solubilization: Add anhydrous DMSO to the peptide film to achieve a 5 mM stock.[1] Sonicate in a water bath for 10 min.

-

Dilution: Dilute to 100 µM in cold PBS or phenol-red free Ham’s F12 medium.

-

Note: Do not use full serum media yet; serum proteins can bind the peptide and inhibit aggregation.

-

-

Aging: Incubate at 37°C for 24–48 hours without shaking.

-

Validation: Verify aggregation using a Thioflavin T (ThT) fluorescence assay (Ex: 440nm, Em: 480nm). A

(12-20) should show a signal increase, though lower than A

-

Part 3: Cell Culture Models

Model Selection: SH-SY5Y vs. PC12

| Cell Line | Pros for A | Cons | Recommendation |

| SH-SY5Y (Human Neuroblastoma) | Human origin; capable of differentiating into cholinergic phenotype (relevant to AD). | Undifferentiated cells are cancer-like and resistant to mild toxins. | Preferred. Use Retinoic Acid (RA) differentiation to increase sensitivity. |

| PC12 (Rat Pheochromocytoma) | High sensitivity to oxidative stress (good for Cu-A | Rat origin; requires NGF for neuronal phenotype. | Alternative. Good for ROS mechanistic studies. |

Protocol C: SH-SY5Y Differentiation & Treatment

Differentiated cells develop long neurites and are significantly more susceptible to amyloid toxicity.

-

Seeding: Seed SH-SY5Y cells in 96-well plates at 10,000 cells/well in DMEM/F12 + 10% FBS.

-

Differentiation:

-

Day 1: Replace medium with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .

-

Day 3 & 5: Refresh medium with RA.

-

Day 7: Cells are fully differentiated (neuronal morphology) and ready for treatment.

-

-

Treatment Groups (N=6 wells per group):

-

Negative Control: Vehicle (Media + equivalent % DMSO).

-

Toxicity Control: A

(1-42) (Oligomeric, 5 µM) – Validates the assay works. -

Experimental A: A

(12-20) (Aged, 20 µM, 50 µM, 100 µM). -

Experimental B (Copper Potentiation): A

(12-20) (20 µM) + CuCl₂ (20 µM).-

Note: Include a "CuCl₂ only" control to ensure copper alone isn't killing the cells.

-

-

Part 4: Experimental Workflows & Readouts

Workflow Diagram

Figure 2: Experimental decision tree for testing aggregation vs. oxidative stress.

Assay 1: Metabolic Viability (MTT/MTS)

Standard measure of toxicity.

-

After 24h or 48h treatment, add MTT reagent (0.5 mg/mL final conc).

-

Incubate 2–4 hours at 37°C.

-

Solubilize formazan crystals (DMSO for MTT; direct read for MTS).

-

Read Absorbance at 570 nm.

-

Data Analysis: Normalize to Vehicle Control (100%).

-

Expectation: A

(12-20) alone may show mild toxicity (80-90% viability) compared to A

-

Assay 2: Intracellular ROS (DCFDA)

Critical for validating the ATCUN/Copper mechanism.

-

Wash cells with PBS.

-

Incubate with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min at 37°C before peptide treatment (or co-treat depending on kinetics).

-

Wash away excess dye.

-

Apply A

(12-20) ± CuCl₂. -

Measure Fluorescence (Ex: 485nm, Em: 535nm) kinetically every 15 mins for 2 hours.

-

Expectation: The A

(12-20)+Cu group should show a rapid slope increase in fluorescence, indicating H₂O₂ generation.

-

Part 5: References

-

Tjernberg, L. O., et al. (1996). Arrest of beta-amyloid fibril formation by a pentapeptide ligand. Journal of Biological Chemistry, 271(15), 8545-8548. (Establishes KLVFF as the binding core). Link

-

Drew, S. C., & Barnham, K. J. (2011). The heterogeneous nature of Cu2+ interactions with Alzheimer’s amyloid-β peptide. Accounts of Chemical Research, 44(11), 1146-1155. (Details the ATCUN/VHH copper binding site). Link

-

Ferreira, S. T., et al. (2007). Soluble protein oligomers as emerging toxins in Alzheimer’s and other amyloid diseases. IUBMB Life, 59(4-5), 332-345. (Review of oligomer toxicity protocols). Link

-

Stine, W. B., et al. (2011). Preparing synthetic Aβ in different aggregation states. Methods in Molecular Biology, 670, 13-32. (The gold standard protocol for peptide aging). Link

-

Butterfield, D. A., et al. (2013). Redox proteomics identification of oxidatively modified brain proteins in Alzheimer’s disease and mild cognitive impairment: insights into the progression of this dementing disorder. Journal of Alzheimer's Disease, 33(s1), S169-S182. (Context for ROS-mediated toxicity). Link

methods for assessing neuronal damage induced by beta-Amyloid (12-20)

Application Note: Assessing Neuronal Damage Induced by

Part 1: Executive Summary & Mechanistic Rationale

The Unique Challenge of A

-

The ATCUN-like Motif (VHH, residues 12-14): A high-affinity binding site for transition metals, particularly Copper (Cu) and Zinc (Zn). This domain is responsible for redox activity and Reactive Oxygen Species (ROS) generation.

-

The Hydrophobic Core (KLVFF, residues 16-20): The primary recognition motif for A

self-assembly.

Why This Protocol is Different

Standard fibril-toxicity assays (like ThT or simple MTT) often yield false negatives with A

Mechanism of Action Diagram

The following diagram illustrates the specific toxicity pathway of A

Caption: A

Part 2: Experimental Protocols

Protocol A: Peptide Reconstitution & Metal Loading (Critical Step)

Rationale: A

Materials:

-

Synthetic A

(12-20) (>95% purity, TFA salt removed). -

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (for monomerization).

-

Buffer: HEPES (20 mM, pH 7.4) or PBS (Phosphate can precipitate metals; HEPES is preferred for metal studies).

-

CuCl₂ or ZnCl₂ stock solutions.

Step-by-Step:

-

Pre-treatment: Dissolve lyophilized peptide in HFIP (1 mg/mL) to disrupt pre-formed aggregates. Incubate for 1 hour at RT.

-

Aliquot & Dry: Aliquot into microcentrifuge tubes and evaporate HFIP under a stream of nitrogen or in a vacuum concentrator. Store films at -80°C.

-

Reconstitution: Dissolve the peptide film in dry DMSO to 5 mM (stock).

-

Metal Loading (The "Toxic" Preparation):

-

Dilute DMSO stock into HEPES buffer to 100 µM.

-

Add CuCl₂ in a 1:1 molar ratio (100 µM).

-

Note: Incubate for 30 minutes at 37°C to allow coordination complex formation before adding to cells.

-

Control: Prepare a "Peptide Only" and "Metal Only" control to distinguish synergistic toxicity.

-

Protocol B: Assessing Oxidative Damage (Primary Readout)

Rationale: Since the VHH sequence drives ROS, measuring intracellular oxidative stress is the most sensitive assay for this fragment.

Assay 1: DCFDA Cellular ROS Detection

-

Cell Culture: Plate SH-SY5Y or primary cortical neurons (20,000 cells/well) in black-walled 96-well plates.

-

Probe Loading: Wash cells with HBSS. Incubate with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min at 37°C.

-

Treatment: Remove DCFDA solution. Add A

(12-20) ± Cu²⁺ (from Protocol A). -

Kinetic Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.

-

Interpretation: A steep increase in slope compared to controls indicates metal-catalyzed ROS production by the peptide.

Assay 2: Lipid Peroxidation (MDA/4-HNE)

-

Why: ROS attacks membrane lipids. A

(12-20) binds membranes via the KLVFF motif. -

Method: Use a TBARS (Thiobarbituric Acid Reactive Substances) assay kit on cell lysates after 24h incubation.

-

Expectation: A

(12-20) + Cu should show significantly higher MDA levels than A

Protocol C: Neuronal Viability & Rescue (Self-Validating System)

Rationale: To prove the damage is metal-mediated, you must demonstrate that chelators rescue the phenotype.

Experimental Design:

| Group | Components | Expected Outcome |

|---|---|---|

| Negative Control | Buffer only | 100% Viability |

| Peptide Only | A

Workflow:

-

Treat neurons for 24-48 hours.

-

Mitochondrial Function (MTT/MTS): Add reagent, incubate 2-4h, solubilize formazan, read absorbance at 570 nm.

-

Note: A

(12-20) often causes mitochondrial decoupling before cell death; MTT is sensitive to this.

-

-

Membrane Integrity (LDH): Measure LDH release in the supernatant.

Protocol D: Aggregation Interference (The "Negative" Control)

Rationale: Verify that A

Thioflavin T (ThT) Assay:

-

Prepare 20 µM A

(12-20) and 20 µM A -

Add 10 µM ThT in Glycine-NaOH buffer (pH 8.5).

-

Incubate at 37°C. Read fluorescence (Ex 440 / Em 480).

-

Result: A

(1-42) will show a sigmoidal growth curve.[1] A

Part 3: Data Analysis & Visualization

Experimental Workflow Diagram Use this flowchart to standardize the assessment process.

Caption: Parallel workflows distinguish metal-mediated oxidative damage from structural fibrillization.

References

-

Role of the ATCUN Motif in Angcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

: Mital, M., et al. (2015). "The interaction of the '12-20' fragment of the amyloid-beta peptide with metal ions: Implications for Alzheimer's disease."[2] Metallomics. -

Mechanisms of Metal-Induced Neurotoxicity: Cheignon, C., et al. (2018). "Oxidative stress and the amyloid beta peptide in Alzheimer’s disease." Redox Biology.

-

A

(12-20) as an Aggregation Inhibitor (Contextual Control): Tjernberg, L.O., et al. (1996). "Arrest of beta-amyloid fibril formation by a pentapeptide ligand." Journal of Biological Chemistry. -

Copper Binding and ROS Generation: Faller, P., & Hureau, C. (2009). "Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-beta peptide." Dalton Transactions.

-

General Neurotoxicity Assessment Protocols: Stancu, I.C., et al. (2014). "Methods for assessing neuronal toxicity in vitro." Methods in Molecular Biology.

Sources

application of beta-Amyloid (12-20) in screening for neuroprotective compounds

Application Note: Exploiting the Dual-Motif Architecture of β-Amyloid (12-20) for High-Throughput Neuroprotective Drug Screening

Executive Summary & Mechanistic Rationale

In the landscape of Alzheimer’s disease (AD) drug discovery, screening compounds against full-length β-Amyloid (Aβ1-42) presents significant logistical challenges. Full-length Aβ is notoriously difficult to handle, prone to spontaneous, unpredictable aggregation, and often yields unacceptable well-to-well variability (low Z'-factors) in High-Throughput Screening (HTS) environments[1].

As an alternative, the Aβ(12-20) fragment (Sequence: VHHQKLVFF) serves as a highly specialized, dual-action surrogate. It isolates the exact biochemical drivers of Aβ toxicity while maintaining superior initial solubility and kinetic reproducibility. The power of Aβ(12-20) lies in its unique bipartite molecular architecture:

-

The ATCUN Motif (Residues 12-14, VHH): The N-terminal Val-His-His sequence perfectly constitutes an Amino Terminal Cu(II)- and Ni(II)-Binding (ATCUN) motif. This motif binds Cu²⁺ with femtomolar affinity, creating a redox-active metallopeptide complex that catalyzes the production of neurotoxic Reactive Oxygen Species (ROS) via Fenton-like chemistry[2].

-

The Hydrophobic Core (Residues 16-20, KLVFF): This C-terminal sequence is the canonical nucleating core responsible for Aβ-Aβ recognition, cross-β-sheet formation, and amyloid fibrillogenesis.

By utilizing Aβ(12-20), researchers can multiplex their screening efforts to simultaneously identify metal chelators (targeting the VHH motif) and aggregation inhibitors (targeting the KLVFF motif) within a single, highly controlled experimental framework.

Fig 1: Dual neurotoxic mechanism of Aβ(12-20) via ATCUN-mediated ROS and KLVFF aggregation.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every assay includes internal causality checks to ensure that the observed neuroprotective effects are mechanism-specific and not artifacts of assay interference.

Protocol A: Cu²⁺-Mediated ROS Generation & Chelation Assay

Targeting the VHH Motif Causality: We utilize ascorbate as a physiological reducing agent to cycle Cu²⁺/Cu⁺ bound to the VHH motif, driving the generation of hydroxyl radicals. Coumarin-3-carboxylic acid (CCA) is employed as a fluorescent probe because it specifically reacts with hydroxyl radicals to form 7-hydroxycoumarin, providing a highly specific readout that avoids the auto-oxidation artifacts common with probes like DCFDA. Steps:

-

Complex Formation: Prepare 100 µM Aβ(12-20) and 90 µM CuCl₂ in 50 mM HEPES buffer (pH 7.4). Crucial Step: The sub-stoichiometric ratio of Cu²⁺ (0.9 eq) ensures all copper is tightly bound to the peptide's ATCUN motif, eliminating background ROS generated by free copper[2].

-

Compound Co-Incubation: Dispense 10 µL of test compounds (at 10x final concentration) into a 96-well black microplate. Add 40 µL of the Aβ/Cu complex. Incubate at room temperature for 30 minutes to allow compound-target equilibration.

-

Reaction Initiation: Add 50 µL of a detection mix containing 2 mM Sodium Ascorbate and 1 mM CCA.

-

Kinetic Readout: Immediately measure fluorescence (Ex 395 nm / Em 450 nm) every 5 minutes for 1 hour at 37°C.

-

Self-Validation: Include a well with 100 µM EDTA. EDTA acts as a thermodynamic sink for Cu²⁺, stripping it from the peptide. This must yield 100% inhibition of the ROS signal, validating that the ROS is entirely metal-dependent.

Protocol B: Thioflavin T (ThT) Fibrillization Inhibition Assay

Targeting the KLVFF Motif Causality: ThT acts as a molecular rotor; its fluorescence is quenched in aqueous solution but highly enhanced when locked into the cross-β-sheet architecture of amyloid fibrils. To ensure reproducible kinetics, Aβ(12-20) must first be stripped of pre-existing, heterogeneous aggregates (seed structures) to synchronize the aggregation start time. Steps:

-

Monomerization: Dissolve lyophilized Aβ(12-20) in 100% Hexafluoroisopropanol (HFIP) to 1 mM. Aliquot into microcentrifuge tubes and evaporate the HFIP overnight in a fume hood. Crucial Step: HFIP disrupts all hydrogen bonds, resetting the peptide to a purely monomeric state.

-

Reconstitution: Resuspend the peptide film in anhydrous DMSO to 5 mM, then rapidly dilute to 50 µM in PBS (pH 7.4) containing 20 µM ThT.

-

Screening: Plate 90 µL of the peptide/ThT mix into a 96-well plate. Add 10 µL of test compounds.

-

Measurement: Seal the plate with an optically clear film to prevent evaporation. Read fluorescence (Ex 440 nm / Em 482 nm) continuously at 37°C for 24 hours with 10 seconds of orbital shaking prior to each read.

-

Self-Validation: Use 50 µM Resveratrol as a positive control. If a test compound shows ThT quenching, counter-screen it using UV-Vis to ensure it is not simply absorbing light at the ThT excitation/emission wavelengths (inner filter effect).

Protocol C: Orthogonal Validation via SH-SY5Y Neurotoxicity Rescue

Causality: Biochemical hits must translate to cellular neuroprotection. We use SH-SY5Y human neuroblastoma cells exposed to pre-fibrillized Aβ(12-20). We rely on the MTT assay because it measures mitochondrial succinate dehydrogenase activity, directly correlating with the prevention of Aβ-induced mitochondrial dysfunction. Steps:

-

Cell Plating: Seed SH-SY5Y cells at 1.5 × 10⁴ cells/well in 96-well clear-bottom plates. Allow 24 hours for adherence.

-

Oligomer Preparation: Incubate 50 µM Aβ(12-20) with 10 µM CuCl₂ at 37°C for 12 hours to generate toxic, redox-active oligomers[1].

-

Treatment: Pre-treat cells with test compounds for 2 hours, followed by the addition of 10 µL of the Aβ(12-20) oligomer preparation.

-

Viability Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and measure absorbance at 570 nm.

Fig 2: Multiplexed HTS workflow utilizing Aβ(12-20) for neuroprotective compound discovery.

Quantitative Data Summaries

To ensure robust HTS performance, assays must meet strict statistical benchmarks. The table below summarizes the expected quantitative parameters and validation controls when executing the Aβ(12-20) screening protocols.

| Assay Module | Primary Target Motif | Readout Mechanism | Expected Z'-Factor | Validating Control | Typical IC₅₀ Range |

| Aggregation Inhibition | KLVFF (16-20) | ThT Fluorescence (Ex 440/Em 482) | 0.65 - 0.80 | Resveratrol | 5.0 - 20.0 µM |

| ROS / Cu²⁺ Chelation | VHH (12-14) | CCA Oxidation (Ex 395/Em 450) | 0.75 - 0.85 | EDTA (100 µM) | 0.5 - 5.0 µM |

| Neurotoxicity Rescue | Dual Motif | MTT Absorbance (570 nm) | 0.50 - 0.65 | Curcumin | 10.0 - 50.0 µM |

Note: A Z'-factor > 0.5 indicates an excellent assay with a large separation band between the positive and negative controls, making these Aβ(12-20) protocols highly suitable for automated robotic screening.

References

-

"Copper Chelators: Chemical Properties and Bio-medical Applications." ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Beta-Amyloid (12-20) Aggregation

Current Status: Operational Ticket ID: Aβ-1220-STORAGE Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Core Directive: The Mechanism of Failure

Welcome to the technical support hub for Amyloid-beta (12-20). Before troubleshooting, you must understand why your peptide is failing.

A

The Failure Mode:

Upon exposure to moisture or neutral pH, the LVFF regions align, shedding water and locking into thermodynamically stable

Experimental Protocols (Standard Operating Procedures)

Protocol A: The "Hard Reset" (HFIP Pre-treatment)

Mandatory for all new vials. Do not skip.

Most commercial A

Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (High purity).[1]

-

Dissolution: Dissolve the lyophilized powder in 100% HFIP to a concentration of 1 mg/mL.

-

Why: HFIP breaks hydrogen bonds and disrupts pre-formed

-sheets, resetting the peptide to a random coil monomer.

-

-

Incubation: Vortex gently; incubate at Room Temperature (RT) for 60 minutes in a fume hood.

-

Aliquoting: Dispense into LoBind (low protein binding) microcentrifuge tubes.

-

Critical: Standard polypropylene tubes will adsorb the hydrophobic peptide, significantly altering your calculated concentration.

-

-

Evaporation: Evaporate the HFIP in a fume hood (overnight) or use a SpeedVac (no heat) to generate a clear, thin peptide film.

-

Storage: Store the films at -80°C with desiccant.

Protocol B: Reconstitution (The "Wake Up")

Perform immediately before assay.

-

Solvation: Add anhydrous DMSO to the peptide film.[2] (Target: 5 mM stock).[2][3]

-

Pulse: Vortex thoroughly for 30 seconds. Pulse spin to collect.[6]

-

Dilution: Dilute rapidly into your experimental buffer (PBS, media).

-

Technique: Inject the DMSO stock into the vortexing buffer to prevent local high concentrations.

-

Visualization: The Aggregation Pathway

The following diagram illustrates the critical control points where storage conditions influence the physical state of A

Caption: Critical Control Points in A

Troubleshooting & FAQs

Section 1: Solubility & Appearance

Q: My peptide solution turned cloudy immediately after adding PBS. What happened?

A: You likely triggered "Hydrophobic Collapse."

A

-

Fix: Always dissolve in DMSO (or 10-60 mM NaOH for specific protocols) first to solvate the hydrophobic core, then dilute.

-

Check: Ensure your buffer pH is not near the peptide's isoelectric point (pI). For A

(12-20), the pI is estimated around 9.5-10.5 (due to His/Lys content). Neutral pH (7.4) is generally safe, but high salt can screen charges and promote crashing.

Q: Can I store the peptide in DMSO at -20°C? A: Only for short periods (< 2 weeks). DMSO is hygroscopic (absorbs water from air). Even at -20°C, absorbed moisture will facilitate slow aggregation.

-

Best Practice: Store as dry films. If you must store liquid, use aliquots (single use) to avoid freeze-thaw cycles.

Section 2: Concentration & Loss

Q: My assay signal is 50% lower than expected. Is the peptide degrading?

A: It is likely adsorbing , not degrading.

The LVFF sequence makes A

-

Diagnostic: Are you using standard Eppendorf tubes?

-

Solution: Switch to Siliconized or LoBind tubes immediately.

-

Verification: Measure concentration using UV absorbance (280 nm) or a peptide assay (Micro BCA) after transfer to the final vessel to verify actual concentration.

Section 3: Solvent Compatibility Matrix

| Solvent | Compatibility | Role | Storage Risk |

| HFIP | Excellent | Monomerization (Reset) | Low (if evaporated) |

| DMSO | Good | Solubilization | Medium (Hygroscopic) |

| PBS (pH 7.4) | Poor | Assay Buffer | High (Aggregates rapidly) |

| Water | Variable | Diluent | High (pH dependent) |

| NH4OH (1%) | Good | Alternative Solubilizer | Medium (High pH alters charge) |

References

-

Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States.[7] Methods in Molecular Biology.[7] Key Protocol: Establishes the HFIP -> DMSO workflow as the gold standard for Aβ handling.

-

Bachem Technical Guides. Handling and Solubility of Amyloid β-Peptides. Key Insight: Specific solubility data for hydrophobic fragments and salt influence.

-

Teplow, D. B. (2006). Preparation of amyloid β-protein for structural and functional studies. Methods in Enzymology. Key Mechanism: Explains the thermodynamics of the LVFF hydrophobic core aggregation.

-

Hello Bio Technical Support. Amyloid Beta Aggregation Protocol. Key Protocol: Practical steps for monomerization and oligomer preparation.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bachem.com [bachem.com]

- 4. 2bscientific.com [2bscientific.com]

- 5. eaglebio.com [eaglebio.com]

- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 7. Preparing synthetic Aβ in different aggregation states - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Beta-Amyloid (12-20) for Neurotoxicity Assays

Welcome to the technical support center for researchers utilizing the beta-Amyloid (12-20) fragment [Aβ(12-20)] in neurotoxicity assays. This guide provides in-depth, experience-driven advice to help you navigate the complexities of working with this specific amyloid peptide.